molecular formula C15H22N2 B3113756 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine CAS No. 198210-86-5

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B3113756
CAS No.: 198210-86-5
M. Wt: 230.35 g/mol
InChI Key: YMIGMRDJEJTYKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine involves catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes using Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can further be converted into amides via reactions with acetyl and chloroacetyl chlorides, as well as maleic and succinic anhydrides. Additionally, they can form Schiff bases through condensation reactions .

Scientific Research Applications

Synthesis and Chemical Properties

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine has been studied for its synthesis and chemical properties. Moskalenko et al. (2011) explored its catalytic hydrogenation and subsequent conversion into various derivatives such as amides, Schiff bases, and isothiocyanates (Moskalenko, Chashchin, & Boev, 2011). Additionally, Parthiban et al. (2009) focused on the structural aspects of the molecule, demonstrating the conformational behavior and stability of its crystal structure (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIGMRDJEJTYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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